1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole
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Overview
Description
1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is a heterocyclic compound with the molecular formula C10H11N3O2. It is a derivative of benzimidazole, which is a fused bicyclic system consisting of benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole can be synthesized through several methods. One common approach involves the nitration of 1,5,6-trimethylbenzimidazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration .
Another method involves the cyclization of o-phenylenediamine derivatives with nitro-substituted aldehydes under acidic conditions. This reaction leads to the formation of the benzimidazole ring system with the desired nitro group at the 4-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents, alkylating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1,5,6-trimethyl-4-amino-1H-1,3-benzimidazole.
Substitution: Halogenated or alkylated derivatives of 1,5,6-trimethyl-1H-1,3-benzimidazole.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Scientific Research Applications
1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of cellular processes, making it effective as an antimicrobial and anticancer agent .
Molecular Targets and Pathways
DNA: The reduced form of the compound can bind to DNA, causing strand breaks and inhibiting replication.
Comparison with Similar Compounds
1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole can be compared with other similar compounds such as:
1,5,6-trimethylbenzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitrobenzimidazole: Lacks the methyl groups, which can affect its solubility and reactivity.
2-methyl-4-nitro-1H-1,3-benzimidazole: Has a different substitution pattern, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,5,6-trimethyl-4-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-8-9(11-5-12(8)3)10(7(6)2)13(14)15/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKOACIXYOKHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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